molecular formula C14H16FNO3 B2409591 2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287265-67-0

2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Katalognummer B2409591
CAS-Nummer: 2287265-67-0
Molekulargewicht: 265.284
InChI-Schlüssel: KSFCWRHLSLADBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist. It was first synthesized in 2000 by Eli Lilly and Company as a potential treatment for anxiety and depression. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid acts as a selective agonist for the mGluR2/3 receptors, which are G protein-coupled receptors that modulate the release of glutamate in the brain. Activation of these receptors has been shown to reduce glutamate release and inhibit the activity of the mesolimbic dopamine system, which is involved in reward and reinforcement. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing glutamate release, inhibiting the activity of the mesolimbic dopamine system, and modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for use in lab experiments, including its high selectivity for mGluR2/3 receptors and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on neurotransmitter release.

Zukünftige Richtungen

There are several potential future directions for research on 2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, including:
1. Further investigation of its potential therapeutic applications in neurological and psychiatric disorders, including anxiety, depression, and drug addiction.
2. Development of more potent and selective mGluR2/3 agonists for use in preclinical and clinical studies.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
4. Exploration of the potential use of this compound as a tool for studying the role of glutamate signaling in the brain.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps, starting with the reaction of 4-fluoro-3-methoxyphenylacetic acid with bicyclo[1.1.1]pentan-1-amine to form the intermediate compound. This is followed by the addition of N,N-dimethylformamide dimethyl acetal and tert-butyl chloroformate to form the tert-butyl ester. The final step involves the removal of the tert-butyl group using trifluoroacetic acid to yield the desired compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been tested in clinical trials for the treatment of anxiety disorders.

Eigenschaften

IUPAC Name

2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-19-10-4-8(2-3-9(10)15)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFCWRHLSLADBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.